Enhanced Lipophilicity Versus 6-Hydroxy Analog Drives Superior Predicted Membrane Permeability
The target compound exhibits an XLogP3-AA value of 1.2, compared to -0.5 for the direct 6-hydroxy analog (CAS 2034578-12-4), representing a ΔlogP of +1.7 log units . This places the target compound within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability and oral absorption according to Lipinski's rule of five, while the hydroxy analog falls well below this range, predicting significantly lower passive diffusion across biological membranes .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: -0.5 |
| Quantified Difference | ΔlogP = +1.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity within the drug-like range predicts improved passive membrane permeability, making the target compound a more suitable starting point for cell-based assays and in vivo studies where intracellular target engagement is required.
- [1] PubChem. (2026). Compound Summary for CID 91816287: 6-ethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. National Center for Biotechnology Information. Retrieved May 4, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 136666375: 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. National Center for Biotechnology Information. Retrieved May 4, 2026. View Source
